

Deleobuvir: A Comparative Meta-Analysis of Clinical Trials in Hepatitis C Treatment

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For Researchers, Scientists, and Drug Development Professionals

Deleobuvir (formerly BI 207127) is an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It was developed by Boehringer Ingelheim as a potential component of interferon-free treatment regimens for chronic HCV infection. However, its development was discontinued in December 2013 due to insufficient efficacy, particularly in patients with HCV genotype 1a.[1] This guide provides a meta-analysis of the key clinical trial data for **Deleobuvir**, comparing its performance with other direct-acting antiviral agents of its era.

Mechanism of Action

Deleobuvir is a non-nucleoside inhibitor that binds to an allosteric site on the HCV NS5B polymerase, a key enzyme in viral replication.[2][3] This binding induces a conformational change in the enzyme, rendering it inactive and thus inhibiting viral RNA synthesis.[3][4] This mechanism of action is distinct from nucleoside/nucleotide inhibitors like sofosbuvir, which act as chain terminators after being incorporated into the growing RNA strand.[2][3]

Key Clinical Trials and Efficacy Data

The primary evaluation of **Deleobuvir** was conducted in the SOUND-C series of clinical trials, where it was most commonly administered in combination with the HCV NS3/4A protease inhibitor faldaprevir and ribavirin.



SOUND-C2 Study

The SOUND-C2 trial was a phase 2b study that investigated various treatment durations and dosing regimens of faldaprevir and **deleobuvir**, with and without ribavirin, in treatment-naive patients with HCV genotype 1.[5][6]

Table 1: Sustained Virologic Response (SVR12) Rates in the SOUND-C2 Study[5][6]

Treatment Arm	Duration	Genotype 1a SVR12	Genotype 1b SVR12	Overall SVR12
Faldaprevir + Deleobuvir TID + Ribavirin	16 weeks	47%	63%	57%
Faldaprevir + Deleobuvir TID + Ribavirin	28 weeks	53%	76%	67%
Faldaprevir + Deleobuvir TID + Ribavirin	40 weeks	48%	67%	60%
Faldaprevir + Deleobuvir BID + Ribavirin	28 weeks	70%	85%	79%
Faldaprevir + Deleobuvir TID (Ribavirin-free)	28 weeks	40%	36%	39%

TID: three times daily; BID: twice daily

The results of the SOUND-C2 study highlighted the significantly lower efficacy of the **Deleobuvir**-based regimen in patients with HCV genotype 1a compared to genotype 1b.[5] The addition of ribavirin was also shown to be crucial for achieving higher SVR rates.[5]

SOUND-C3 Study



The SOUND-C3 study further evaluated a 16-week regimen of faldaprevir, **deleobuvir**, and ribavirin in treatment-naive patients with HCV genotype 1a (limited to those with the favorable IL28B CC genotype) and genotype 1b.[7][8]

Table 2: Sustained Virologic Response (SVR12) Rates in the SOUND-C3 Study[7][8]

Patient Group	Treatment Regimen	Duration	SVR12 Rate
Genotype 1a (IL28B CC)	Faldaprevir + Deleobuvir + Ribavirin	16 weeks	17%
Genotype 1b	Faldaprevir + Deleobuvir + Ribavirin	16 weeks	95%
Patients with Cirrhosis (all GT1b)	Faldaprevir + Deleobuvir + Ribavirin	16 weeks	100% (4/4)

The SOUND-C3 trial confirmed the poor virologic response in genotype 1a patients, even in a population expected to be more responsive to treatment.[7][8] Conversely, the regimen demonstrated high efficacy in patients with genotype 1b, including those with cirrhosis.[7][8]

Safety and Tolerability

Across the clinical trials, the combination of **deleobuvir**, faldaprevir, and ribavirin was generally well-tolerated. The most frequently reported adverse events of at least moderate intensity were anemia, nausea, vomiting, and fatigue.[7] In the SOUND-C2 study, discontinuations due to adverse events ranged from 6-12% across the different treatment arms.[9]

Comparison with Other HCV Inhibitors

Direct comparative trials between **Deleobuvir**-based regimens and other direct-acting antiviral agents are unavailable due to the early termination of **Deleobuvir**'s development. However, a comparison of SVR rates from contemporaneous clinical trials provides context for its performance.

Table 3: Comparison of SVR12 Rates of **Deleobuvir**-based Regimens with Other HCV Treatments in Genotype 1



Treatment Regimen	Key Clinical Trial	Patient Population	SVR12 Rate
Deleobuvir + Faldaprevir + Ribavirin (GT1b)	SOUND-C3	Treatment-Naive	95%[7][8]
Sofosbuvir + Peginterferon + Ribavirin	NEUTRINO	Treatment-Naive	90%[10]
Simeprevir + Peginterferon + Ribavirin	QUEST-1	Treatment-Naive	80%[11]
Daclatasvir + Sofosbuvir	ALLY-2	Treatment-Naive & Experienced	96%
Sofosbuvir + Simeprevir	COSMOS	Treatment-Naive & Null Responders	92%[12]

It is important to note that patient populations and trial designs varied across these studies. However, the data suggests that while the **Deleobuvir**-based regimen was highly effective for genotype 1b, other emerging interferon-free regimens at the time, such as those including sofosbuvir, demonstrated high efficacy across both major genotype 1 subtypes and in more diverse patient populations.

Experimental Protocols SOUND-C2 Study Protocol

- Study Design: A multicenter, open-label, randomized phase 2b study.
- Participants: 362 treatment-naive patients with chronic HCV genotype 1 infection, including those with compensated cirrhosis.[5][6]
- Treatment Arms:
 - Faldaprevir 120 mg once daily + Deleobuvir 600 mg three times daily + weight-based
 Ribavirin for 16, 28, or 40 weeks.



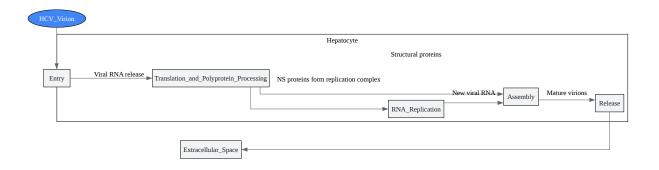
- Faldaprevir 120 mg once daily + Deleobuvir 600 mg twice daily + weight-based Ribavirin for 28 weeks.
- Faldaprevir 120 mg once daily + **Deleobuvir** 600 mg three times daily (ribavirin-free) for 28 weeks.[5][6]
- Primary Endpoint: Sustained virologic response 12 weeks after the end of treatment (SVR12).[5]

SOUND-C3 Study Protocol

- Study Design: A multicenter, open-label Phase 2b study.[7]
- Participants: Treatment-naive patients with chronic HCV genotype 1a (IL28B CC genotype only) and genotype 1b, including those with compensated liver disease.[7][8]
- Treatment Regimen: Faldaprevir 120 mg once daily, **Deleobuvir** 600 mg twice daily, and weight-based ribavirin for 16 weeks.[7]
- Primary Endpoint: Sustained virologic response 12 weeks after completion of therapy (SVR12).[7]

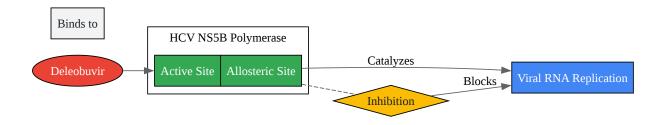
Visualizations





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Caption: Simplified Hepatitis C Virus (HCV) lifecycle within a hepatocyte.



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Caption: Mechanism of action of **Deleobuvir** on HCV NS5B polymerase.



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